Tiludronate

Description

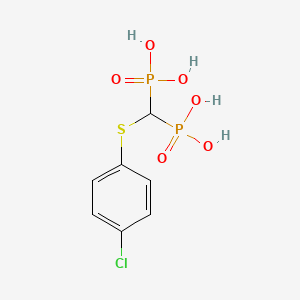

Structure

3D Structure

Properties

IUPAC Name |

[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO6P2S/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14/h1-4,7H,(H2,9,10,11)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJJVAGXPKPDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC(P(=O)(O)O)P(=O)(O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO6P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

149845-07-8 (disodium) | |

| Record name | Tiludronic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089987064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10237966 | |

| Record name | Tiludronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tiludronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.97e+00 g/L | |

| Record name | Tiludronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

89987-06-4 | |

| Record name | Tiludronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89987-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiludronic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089987064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiludronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tiludronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P,P'-[[(4-chlorophenyl)thio]methylene]bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TILUDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PNS59HP4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tiludronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Tiludronate-Induced Osteoclast Apoptosis

Introduction

Tiludronate disodium is a first-generation, non-nitrogen-containing bisphosphonate (non-N-BP) primarily utilized in the treatment of skeletal disorders characterized by excessive bone resorption, such as Paget's disease.[1][2] Like other bisphosphonates, this compound exhibits a high affinity for hydroxyapatite, the mineral component of bone, leading to its targeted accumulation at sites of active bone remodeling.[1][3] When osteoclasts, the primary cells responsible for bone resorption, internalize the bone matrix, they also take up the bound this compound.[3] This initiates a cascade of intracellular events that disrupt osteoclast function and ultimately trigger programmed cell death, or apoptosis.

This technical guide provides a comprehensive examination of the molecular mechanisms underpinning this compound's action on osteoclast apoptosis. It delves into the primary metabolic pathway leading to cytotoxicity, explores secondary mechanisms involving critical enzyme inhibition, summarizes the downstream apoptotic cascade, and presents detailed experimental protocols for studying these effects. This document is intended for researchers, scientists, and drug development professionals in the fields of bone biology and pharmacology.

Core Mechanisms of Action

This compound's mechanism is multifaceted, differing significantly from the nitrogen-containing bisphosphonates (N-BPs) which primarily inhibit farnesyl pyrophosphate synthase (FPPS).[4][5][6] this compound induces osteoclast apoptosis and dysfunction through at least three distinct, yet potentially synergistic, pathways.

The Primary Apoptotic Pathway: Formation of Cytotoxic ATP Analogs

The principal mechanism by which non-N-BPs like this compound induce apoptosis involves their intracellular metabolism into non-hydrolyzable analogs of adenosine triphosphate (ATP).[5][6][7] Once internalized by the osteoclast, this compound is recognized by aminoacyl-tRNA synthetases and incorporated into ATP-containing molecules.[8] This results in the formation of cytotoxic AppCp-type metabolites.[6][8] These ATP analogs accumulate within the osteoclast, interfering with ATP-dependent cellular processes and inducing apoptosis.[5][6] This metabolic conversion is a key differentiator from N-BPs and is the central driver of this compound-induced osteoclast death.

Secondary Mechanism: Inhibition of Protein Tyrosine Phosphatases (PTPs)

Signaling pathways regulated by protein phosphorylation are critical for maintaining the complex cytoskeletal organization of osteoclasts, particularly the formation of the "actin ring" or podosomes, which is essential for attachment to the bone surface.[3][9] this compound has been shown to inhibit protein tyrosine phosphatases (PTPs) within osteoclasts.[3][9] This inhibition leads to an increase in the tyrosine phosphorylation of various intracellular proteins.[9] The resulting hyper-phosphorylation disrupts the delicate balance required for cytoskeletal integrity, leading to the breakdown of preformed actin rings.[9] This loss of structural organization severely impairs the bone-resorbing function of the osteoclast and contributes to the induction of apoptosis.

Secondary Mechanism: Inhibition of Vacuolar H+-ATPase (V-ATPase)

The dissolution of the mineral component of bone requires the acidification of the resorption compartment, a space created between the osteoclast and the bone surface.[10] This acidification is accomplished by a vacuolar-type proton ATPase (V-ATPase) located in the ruffled border membrane of the osteoclast.[10][11] this compound is a potent, direct inhibitor of the osteoclast V-ATPase.[10][11] This inhibition is significantly more potent than that observed with other bisphosphonates.[11] By blocking the V-ATPase, this compound prevents the secretion of protons, thereby reducing the osteoclast's ability to resorb bone and favoring its detachment from the bone matrix.[2][10] This profound functional disruption contributes to cellular stress and apoptosis.

The Convergent Apoptotic Cascade

The various mechanisms of this compound converge to trigger the intrinsic apoptotic pathway. The accumulation of cytotoxic ATP analogs, cytoskeletal collapse, and functional incapacitation due to V-ATPase inhibition all act as potent cellular stressors. These stressors lead to a loss of mitochondrial membrane potential and the subsequent activation of a caspase cascade.[12] Caspase-3 has been identified as a major effector caspase that is activated by bisphosphonates, which then executes the final stages of apoptosis by cleaving key cellular substrates, resulting in the characteristic morphological changes of programmed cell death.[12][13]

Quantitative Data Summary

Quantitative data for this compound's effects on osteoclast apoptosis are limited in the literature. However, specific data on its potent enzymatic inhibition are available. The effects on cytoskeletal disruption have been described as dose-dependent.[9]

| Parameter | Target | Value | Cell/System Type | Reference |

| IC₅₀ | V-ATPase Proton Transport | 466 nM | Vesicles from osteoclasts | [11] |

| IC₅₀ | V-ATPase Proton Transport | 1.1 mM | Vesicles from kidney | [11] |

| Effect | Actin Ring Disruption | Dose-dependent | Mouse osteoclast-like cells | [9] |

Key Experimental Protocols

The following protocols are foundational for investigating the effects of this compound on osteoclast function and apoptosis.

Osteoclast Generation from Bone Marrow Precursors

This protocol describes the in vitro differentiation of osteoclasts from mouse bone marrow macrophages (BMMs).

Methodology

-

Isolation of Precursors: Harvest bone marrow from the femurs and tibias of mice. Culture the cells in α-MEM with 10% FBS and M-CSF (30 ng/mL) for 3-4 days. Non-adherent cells are collected as osteoclast precursors.[14]

-

Differentiation: Seed the precursor cells in a 96-well plate. Culture in differentiation medium (α-MEM, 10% FBS) containing M-CSF (30 ng/mL) and RANKL (50-100 ng/mL).[14]

-

Maturation: Culture for 5-7 days, replacing the medium every 2-3 days, until large, multinucleated (≥3 nuclei) cells are observed.

-

Verification: Confirm osteoclast phenotype by staining for Tartrate-Resistant Acid Phosphatase (TRAP), a characteristic marker enzyme.[14]

Bone Resorption (Pit) Assay

This assay quantifies the bone-resorbing activity of osteoclasts.

Methodology

-

Preparation: Place sterile bovine cortical bone or dentin slices into a 96-well plate.[7][15]

-

Cell Seeding: Generate and seed mature osteoclasts directly onto the bone slices.

-

Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours.[14]

-

Cell Removal: Remove the osteoclasts from the bone slices by sonication in distilled water or ammonium hydroxide.[14][15]

-

Staining: Stain the slices with 1% toluidine blue in 1% sodium borate to visualize the resorption pits.[15]

-

Quantification: Capture images using a light microscope and quantify the total resorbed area per slice using image analysis software (e.g., ImageJ).[15]

Apoptosis Detection Assays

A combination of methods is recommended to confirm apoptosis.

Methodology

-

A. Morphological Analysis (Nuclear Staining):

-

Culture and treat osteoclasts on glass coverslips.

-

Fix the cells (e.g., with 4% paraformaldehyde).

-

Permeabilize with a detergent (e.g., 0.1% Triton X-100).

-

Stain nuclei with a fluorescent dye such as Hoechst 33342 or DAPI.[15]

-

Visualize using fluorescence microscopy. Apoptotic nuclei will appear condensed and/or fragmented.[16]

-

-

B. DNA Fragmentation (Ladder) Assay:

-

Treat a large population of osteoclasts (e.g., 1x10⁶ cells) with this compound for 24-48 hours.[17]

-

Lyse the cells and selectively extract fragmented, low-molecular-weight DNA using a commercial kit.[17]

-

Run the extracted DNA on a 1.5-2% agarose gel.[17]

-

Visualize the DNA under UV light after ethidium bromide staining. A characteristic "ladder" pattern of DNA fragments in multiples of ~180 bp indicates apoptosis.[17]

-

-

C. Caspase-3 Activity Assay:

-

Treat osteoclasts with this compound.

-

Lyse the cells to release intracellular contents.

-

Incubate the cell lysate with a fluorogenic or colorimetric substrate specific for caspase-3 (e.g., containing the DEVD sequence).[12]

-

Measure the resulting fluorescent or colorimetric signal using a plate reader. An increase in signal corresponds to higher caspase-3 activity.[12]

-

The mechanism of action of this compound on osteoclast apoptosis is complex and robust, involving multiple points of cellular disruption. While the formation of cytotoxic ATP analogs represents the primary pathway for inducing programmed cell death, the concurrent inhibition of protein tyrosine phosphatases and the V-ATPase proton pump creates a state of profound cellular dysfunction.[5][9][10] This multi-pronged attack on osteoclast viability—disrupting metabolism, cytoskeletal integrity, and the fundamental machinery of bone resorption—ensures its efficacy as an antiresorptive agent. Understanding these distinct yet synergistic mechanisms is crucial for the continued development and optimization of therapies for bone diseases.

References

- 1. What is the mechanism of this compound Disodium? [synapse.patsnap.com]

- 2. This compound: bone pharmacology and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Computational Insights into Binding of Bisphosphates to Farnesyl Pyrophosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New insights into the molecular mechanisms of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibits protein tyrosine phosphatase activity in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The bisphosphonate this compound is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Visualization of bisphosphonate-induced caspase-3 activity in apoptotic osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Bisphosphonates induce apoptosis in mouse macrophage-like cells in vitro by a nitric oxide-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Clodronate acts on human osteoclastic cell proliferation, differentiation and function in a bioreversible manner - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Tiludronate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Tiludronate, a non-nitrogenous bisphosphonate used in the treatment of Paget's disease of bone and other bone metabolism disorders. This document details the core synthetic methodologies, purification protocols, and includes quantitative data and visual representations of the key processes.

Chemical Synthesis of this compound

The synthesis of this compound, chemically known as [[(4-chlorophenyl)thio]methylene]bis(phosphonic acid), typically involves a two-step process: the formation of a tetraalkyl phosphonate ester intermediate, followed by its hydrolysis to the final diacid product. The most commonly cited method in patent literature involves the reaction of 4-chlorothiophenol with a tetraalkyl ester of methylenebis(phosphonic acid).

Synthesis of Tetraisopropyl [[(4-chlorophenyl)thio]methylene]bis(phosphonate)

Experimental Protocol:

A detailed experimental protocol, based on analogous reactions for similar bisphosphonates, is as follows:

-

Reaction Setup: A solution of 4-chlorothiophenol in a suitable aprotic solvent (e.g., tetrahydrofuran or dioxane) is prepared in a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A strong base, such as sodium hydride or potassium tert-butoxide, is added portion-wise to the solution at a controlled temperature (typically 0-5 °C) to form the corresponding thiolate.

-

Addition of Phosphonate Reagent: Tetraisopropyl methylenebis(phosphonate) is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12-24 hours) to ensure complete reaction.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tetraisopropyl [[(4-chlorophenyl)thio]methylene]bis(phosphonate).

Hydrolysis of Tetraisopropyl [[(4-chlorophenyl)thio]methylene]bis(phosphonate) to Tiludronic Acid

The final step is the hydrolysis of the ester intermediate to yield Tiludronic acid.

Experimental Protocol:

-

Acid Hydrolysis: The crude tetraisopropyl [[(4-chlorophenyl)thio]methylene]bis(phosphonate) is dissolved in a mixture of a strong acid, such as concentrated hydrochloric acid, and water.

-

Heating: The reaction mixture is heated to reflux (approximately 90-100 °C) for several hours (e.g., 6-12 hours) to effect complete hydrolysis of the isopropyl ester groups.

-

Isolation of Crude Product: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting crude Tiludronic acid may precipitate upon cooling or require the addition of a suitable anti-solvent. The solid is then collected by filtration and washed with cold water or an appropriate organic solvent.

Synthesis Workflow Diagram:

Caption: Chemical synthesis pathway of this compound.

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and other impurities to meet pharmaceutical standards. The primary methods for purification are recrystallization and chromatographic techniques.

Recrystallization

Recrystallization is a common and effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

Experimental Protocol:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which Tiludronic acid has high solubility at elevated temperatures and low solubility at room temperature or below. Water or aqueous-organic solvent mixtures are often employed.

-

Dissolution: The crude Tiludronic acid is dissolved in a minimal amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, activated charcoal can be added to the hot solution and then removed by hot filtration.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be utilized. Analytical HPLC is also crucial for assessing the purity of the final product.

Analytical HPLC Protocol:

Several HPLC methods have been reported for the analysis of this compound. A typical method involves a reversed-phase column with a buffered mobile phase.

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 or a specialized column for polar compounds.

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is critical for achieving good peak shape and retention.

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., around 240 nm).

Purification Workflow Diagram:

Caption: Purification workflow for this compound.

Quantitative Data

Quantitative data on the synthesis and purification of this compound is often proprietary and not extensively published in peer-reviewed literature. However, based on general principles of organic synthesis and purification, the following tables summarize expected ranges for yields and purity.

Table 1: Synthesis Yields

| Step | Expected Yield Range | Notes |

| Synthesis of Tetraisopropyl [[(4-chlorophenyl)thio]methylene]bis(phosphonate) | 60 - 80% | Yield is dependent on the purity of starting materials and reaction conditions. |

| Hydrolysis to Tiludronic Acid | 85 - 95% | Hydrolysis is typically a high-yielding reaction. |

| Overall Yield | 51 - 76% | Calculated based on the product of the yields of the individual steps. |

Table 2: Purity Enhancement

| Purification Method | Purity Before | Purity After | Notes |

| Recrystallization | ~90% | >98% | Efficiency depends on the solvent system and the nature of the impurities. Multiple recrystallizations can further improve purity. |

| Preparative HPLC | >95% | >99.5% | Capable of removing closely related impurities, leading to very high purity material. |

Mechanism of Action: Signaling Pathway

This compound, as a non-nitrogenous bisphosphonate, primarily targets osteoclasts, the cells responsible for bone resorption. Its mechanism of action involves multiple pathways within the osteoclast.

-

ATP Analog Formation: this compound is metabolized within osteoclasts into a non-hydrolyzable ATP analog. This analog accumulates and induces apoptosis (programmed cell death) of the osteoclasts, thereby reducing their number and bone resorption activity.

-

Inhibition of Protein Tyrosine Phosphatases (PTPs): this compound has been shown to inhibit certain protein tyrosine phosphatases in osteoclasts. PTPs are crucial for the regulation of signaling pathways that control osteoclast function, including cell adhesion and cytoskeletal organization.

-

Inhibition of Vacuolar H+-ATPase (V-ATPase): this compound can inhibit the V-ATPase proton pump located in the ruffled border of osteoclasts. This pump is essential for creating the acidic microenvironment required for the dissolution of bone mineral.

Signaling Pathway Diagram:

Caption: Mechanism of action of this compound in osteoclasts.

This technical guide provides a foundational understanding of the synthesis, purification, and mechanism of action of this compound. For further detailed experimental procedures and quantitative data, researchers are encouraged to consult the primary patent literature and specialized scientific articles.

An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Tiludronate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of tiludronate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of bone metabolism. This document includes detailed experimental protocols and data presented in a clear, structured format to facilitate understanding and further research.

Molecular Structure of this compound

This compound, a first-generation non-nitrogenous bisphosphonate, is structurally analogous to endogenous pyrophosphate. Its chemical structure is fundamental to its mechanism of action, which involves the inhibition of osteoclast-mediated bone resorption.

The key structural features of this compound include a P-C-P backbone, which is characteristic of bisphosphonates and renders the molecule resistant to enzymatic hydrolysis. The two phosphonate groups are crucial for its high affinity for the hydroxyapatite mineral component of bone. The [(4-chlorophenyl)thio] moiety contributes to its specific biological activity.

| Identifier | Value |

| IUPAC Name | {[(4-Chlorophenyl)thio]methylene}bis(phosphonic acid)[1] |

| Chemical Formula | C₇H₉ClO₆P₂S[1] |

| Molar Mass | 318.60 g·mol⁻¹[1] |

| CAS Number | 89987-06-4[1] |

Chemical and Physical Properties of this compound

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Source |

| pKa (Strongest Acidic) | 1.03 | Chemaxon |

| Solubility (Water) | 6.97 mg/mL | ALOGPS |

| Melting Point | 174-177 °C | ECHEMI |

| logP | 1.32 | Chemaxon |

| Stability | Reconstituted solution is stable for up to 30 days at 25°C, 5°C, or -20°C. | Internal Study |

| Appearance | White to off-white powder | Sigma-Aldrich |

Mechanism of Action of this compound

This compound primarily targets osteoclasts, the cells responsible for bone resorption. Its mechanism of action involves the inhibition of key cellular processes, leading to reduced osteoclast activity and apoptosis. Unlike nitrogen-containing bisphosphonates, which inhibit farnesyl pyrophosphate synthase, this compound's effects are mediated through different pathways.

Upon administration, this compound binds to hydroxyapatite in the bone matrix. During bone resorption, the acidic environment created by osteoclasts dissolves the mineralized matrix, releasing this compound, which is then internalized by the osteoclasts via fluid-phase endocytosis.[2]

Inside the osteoclast, this compound has two primary molecular targets:

-

Protein-Tyrosine Phosphatases (PTPs): this compound inhibits PTPs within osteoclasts.[3] This inhibition leads to an increase in tyrosine phosphorylation of cellular proteins, which disrupts the organization of the cytoskeleton, particularly the formation of the actin ring (podosomes).[2][3] The actin ring is essential for the osteoclast to attach to the bone surface and form a sealed resorptive compartment. Its disruption causes the osteoclast to detach from the bone, thereby preventing bone resorption.[2]

-

Vacuolar-Type H⁺-ATPase (V-ATPase): this compound is a potent inhibitor of the osteoclast V-ATPase.[4] This proton pump is crucial for acidifying the resorption compartment. By inhibiting V-ATPase, this compound prevents the secretion of protons, thus inhibiting the dissolution of bone mineral.[4][5]

The combined effect of PTP and V-ATPase inhibition disrupts osteoclast function and can lead to apoptosis, ultimately reducing the overall bone resorption rate.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and functional assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This protocol describes a validated HPLC method for the determination of this compound in bulk drug substance.[6]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

-

Stationary Phase: Pentabromobenzyl column (PBr column).

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile: Water: Triethylamine: Acetic acid (50:50:0.05:0.05 v/v/v/v).

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 197 nm or 267 nm.[6]

-

Injection Volume: 10 µL.

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in deionized water. Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.06 - 0.6 mg/mL).

-

Sample Preparation: Accurately weigh and dissolve the this compound bulk drug substance in deionized water to a known concentration within the calibration range.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the this compound peak by its retention time. Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

Osteoclast Resorption Pit Assay

This assay is used to assess the inhibitory effect of this compound on osteoclast function by measuring the area of resorption pits on a suitable substrate.[3][7]

Materials:

-

Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells).

-

Culture medium (e.g., α-MEM) with supplements (FBS, antibiotics, M-CSF, RANKL).

-

This compound stock solution.

-

Resorbable substrate (e.g., dentin slices, bone slices, or calcium phosphate-coated plates).

-

Staining solution (e.g., Toluidine Blue or 5% Silver Nitrate).

Procedure:

-

Osteoclast Differentiation: Culture osteoclast precursors on the resorbable substrate in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts. This typically takes 7-10 days.

-

This compound Treatment: Once mature osteoclasts are formed, treat the cells with varying concentrations of this compound for a specified period (e.g., 48 hours). Include a vehicle control group.

-

Cell Removal: After the treatment period, remove the cells from the substrate using a cell scraper or bleach solution.

-

Pit Staining and Visualization: Wash the substrates with distilled water and stain to visualize the resorption pits. For example, stain with 1% Toluidine Blue for 5 minutes or with 5% silver nitrate followed by exposure to light.

-

Image Analysis: Capture images of the resorption pits using a light microscope. Quantify the total area of resorption pits per substrate using image analysis software (e.g., ImageJ).

-

Data Analysis: Compare the resorbed area in the this compound-treated groups to the control group to determine the inhibitory effect of this compound on osteoclast resorption.

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This biochemical assay measures the direct inhibitory effect of this compound on PTP activity.[4]

Materials:

-

Purified PTP enzyme (e.g., from osteoclast lysate).

-

PTP assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

PTP substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like DiFMUP).

-

This compound stock solution.

-

Microplate reader.

Procedure:

-

Assay Preparation: In a 96-well plate, add the PTP assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a positive control (known PTP inhibitor, e.g., sodium orthovanadate) and a negative control (vehicle).

-

Enzyme Addition: Add the purified PTP enzyme to all wells except the blank. Pre-incubate the enzyme with the inhibitors for a short period (e.g., 10-15 minutes) at room temperature.

-

Substrate Addition: Initiate the reaction by adding the PTP substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Detection: Measure the product formation. If using pNPP, stop the reaction with NaOH and measure the absorbance at 405 nm. If using a fluorescent substrate, measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of PTP inhibition for each this compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a well-characterized non-nitrogenous bisphosphonate with a distinct molecular structure and mechanism of action. Its ability to inhibit both protein-tyrosine phosphatases and vacuolar-type H⁺-ATPase in osteoclasts underscores its efficacy in the treatment of bone disorders characterized by excessive resorption. The experimental protocols provided in this guide offer a framework for the further investigation of this compound and related compounds. This comprehensive technical overview serves as a valuable resource for scientists and researchers in the field of bone biology and drug development.

References

- 1. Bone Resorption Assay from Cosmo Bio USA [bio-connect.nl]

- 2. researchgate.net [researchgate.net]

- 3. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits protein tyrosine phosphatase activity in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vacuolar H+-ATPases (V-ATPases) as therapeutic targets: a brief review and recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Tiludronate on Bone Resorption Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiludronate, a first-generation, non-nitrogen-containing bisphosphonate, effectively inhibits osteoclast-mediated bone resorption. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action on bone resorption pathways. The primary mechanism involves its intracellular metabolism by osteoclasts into a non-hydrolyzable, cytotoxic analog of adenosine triphosphate (ATP), which induces osteoclast apoptosis.[1][2] Additionally, this compound has been shown to inhibit protein tyrosine phosphatases (PTPs) and vacuolar-type H+-ATPase (V-ATPase), further disrupting osteoclast function.[3][4] This document details the signaling pathways affected by this compound, presents quantitative data from key studies in structured tables, outlines detailed experimental protocols, and provides visualizations of the core mechanisms and experimental workflows.

Introduction

Bone remodeling is a dynamic process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[5] In pathological conditions such as Paget's disease of bone and osteoporosis, excessive osteoclast activity leads to bone loss and increased fracture risk.[5] Bisphosphonates are a class of drugs that are potent inhibitors of bone resorption and are widely used in the treatment of these conditions.[1]

This compound is a non-nitrogen-containing bisphosphonate characterized by a P-C-P backbone, which is structurally similar to pyrophosphate.[2] This structure allows it to bind with high affinity to hydroxyapatite in the bone matrix.[5] When osteoclasts initiate bone resorption, they internalize the bone-bound this compound.[6] Inside the osteoclast, this compound exerts its inhibitory effects through multiple pathways, ultimately leading to a reduction in bone resorption.

Core Mechanisms of Action

This compound's inhibitory effects on bone resorption are primarily attributed to three distinct molecular mechanisms:

-

Metabolism to Cytotoxic ATP Analogs and Induction of Apoptosis: As a non-nitrogenous bisphosphonate, this compound is intracellularly metabolized by aminoacyl-tRNA synthetases into a non-hydrolyzable ATP analog.[1][7] This cytotoxic metabolite competitively inhibits ATP-dependent cellular processes, leading to mitochondrial dysfunction and the induction of osteoclast apoptosis.[7][8]

-

Inhibition of Protein Tyrosine Phosphatases (PTPs): this compound has been shown to inhibit the activity of protein tyrosine phosphatases in osteoclasts.[3] PTPs are crucial for the regulation of cytoskeletal organization and the formation of the ruffled border, a specialized membrane structure essential for bone resorption.[3] By inhibiting PTPs, this compound disrupts the actin ring and the resorptive machinery of the osteoclast.[3]

-

Inhibition of Vacuolar-Type H+-ATPase (V-ATPase): this compound is a potent inhibitor of the osteoclast vacuolar H+-ATPase.[4] This proton pump is responsible for acidifying the resorption lacuna, which is necessary for the dissolution of bone mineral.[4] Inhibition of V-ATPase by this compound impairs the osteoclast's ability to demineralize the bone matrix.[4]

Signaling Pathways

Induction of Osteoclast Apoptosis via ATP Analog Formation

The primary mechanism of this compound involves its conversion into a cytotoxic ATP analog, leading to apoptosis.

Disruption of Osteoclast Function via PTP Inhibition

This compound's inhibition of PTPs disrupts the osteoclast's cytoskeleton and resorptive machinery.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Cell/System | IC50 | Reference |

| Vacuolar H+-ATPase | Avian Osteoclast Vesicles | 466 nM | [4] |

| Vacuolar H+-ATPase | Avian Kidney Vesicles | 1.1 mM | [4] |

| Vacuolar H+-ATPase | Yeast Microsomal Preparations | 3.5 µM | [4] |

Table 2: Clinical Efficacy of this compound on Bone Turnover Markers in Paget's Disease

Study Design: Open-labeled, non-randomized study in 49 patients with Paget's disease. This compound (400 mg/day) was administered for 3 months.

| Bone Turnover Marker | Mean Reduction at 6 Months | Mean Reduction at 12 Months | Reference |

| Serum Total Alkaline Phosphatase (TAP) | -52% | -47% | [9] |

| Serum Bone Alkaline Phosphatase (BAP) | -69% | -57% | [9] |

| Serum Procollagen Type I N Propeptide (PINP) | -68% | -57% | [9] |

| Urinary N-terminal cross-linking telopeptide of type I collagen (NTX) | -62% | -51% | [9] |

Table 3: Effect of this compound on Bone Mineral Density (BMD)

Preclinical study in ovariectomized (OVX) rats.

| Treatment Group | Site | BMD Change | Reference |

| This compound (dose-dependent) | Lumbar Spine, Tail, Tibia | Time- and dose-dependent increase | [10] |

Clinical trial in postmenopausal women with osteoporosis.

| Treatment Group | Site | BMD Change | Reference |

| This compound | Lumbar Spine and Hip | Prevention of bone loss | [10] |

Experimental Protocols

Osteoclast Resorption Pit Assay

This assay is used to quantify the bone-resorbing activity of osteoclasts in vitro.

Materials:

-

Bone or dentin slices, or synthetic calcium phosphate-coated plates.

-

Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells).

-

M-CSF and RANKL for osteoclast differentiation.

-

This compound at various concentrations.

-

Toluidine blue or other staining solution for visualizing resorption pits.

-

Microscope with imaging software.

Protocol:

-

Prepare bone/dentin slices or calcium phosphate-coated plates and place them in a 96-well plate.

-

Seed osteoclast precursor cells onto the slices/plates.

-

Induce osteoclast differentiation by adding M-CSF and RANKL to the culture medium.

-

After mature osteoclasts have formed (typically 5-7 days), add this compound at desired concentrations to the culture medium.

-

Incubate for an additional 24-48 hours to allow for bone resorption.

-

Remove the cells from the slices/plates by sonication or with a soft brush.

-

Stain the slices/plates with toluidine blue to visualize the resorption pits.

-

Capture images of the pits using a microscope and quantify the resorbed area using image analysis software (e.g., ImageJ).[11][12]

Western Blot for Phosphotyrosine

This technique is used to detect changes in the tyrosine phosphorylation of proteins in osteoclasts treated with this compound.

Materials:

-

Osteoclast cell lysates (treated and untreated with this compound).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibody: anti-phosphotyrosine antibody.

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.

-

Chemiluminescent substrate.

-

Imaging system for detecting chemiluminescence.

Protocol:

-

Lyse osteoclasts (control and this compound-treated) in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phosphotyrosine antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.[3][13]

Protein Tyrosine Phosphatase (PTP) Activity Assay

This assay measures the enzymatic activity of PTPs in the presence and absence of this compound.

Materials:

-

Purified PTP enzyme or osteoclast cell lysate.

-

PTP assay buffer.

-

p-Nitrophenyl phosphate (pNPP) as a substrate.

-

This compound at various concentrations.

-

Microplate reader.

Protocol:

-

Prepare a reaction mixture containing PTP assay buffer and the PTP enzyme source.

-

Add this compound at various concentrations to the reaction mixture.

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate at 37°C for a specific time.

-

Stop the reaction (e.g., by adding NaOH).

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

Calculate the PTP activity and the IC50 value for this compound.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on osteoclast function.

Conclusion

This compound effectively reduces bone resorption through a multi-faceted mechanism of action. Its primary effect is the induction of osteoclast apoptosis via the intracellular formation of cytotoxic ATP analogs. Furthermore, its ability to inhibit protein tyrosine phosphatases and the vacuolar H+-ATPase contributes to the disruption of osteoclast function. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound and other bisphosphonates in the treatment of bone diseases.

References

- 1. New insights into the molecular mechanisms of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. This compound inhibits protein tyrosine phosphatase activity in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The bisphosphonate this compound is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Disodium? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Novel actions of bisphosphonates in bone: Preservation of osteoblast and osteocyte viability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Treatment with this compound has a similar effect to risedronate on Paget's disease activity assessed by bone markers and bone scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the bisphosphonate this compound on bone resorption, calcium balance, and bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In Vitro Effects of Tiludronate on Osteoblast Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiludronate, a non-nitrogenous bisphosphonate, is well-established as a potent inhibitor of osteoclast-mediated bone resorption. Its primary therapeutic applications focus on conditions characterized by excessive bone breakdown, such as Paget's disease of bone. While the molecular mechanisms of this compound's effects on osteoclasts are extensively documented, its direct influence on osteoblast function, particularly differentiation, remains less clear. This technical guide synthesizes the available in vitro data regarding the effects of this compound and other non-nitrogenous bisphosphonates on osteoblast differentiation, providing a comprehensive overview for researchers in bone biology and drug development. The documented effects of bisphosphonates on osteoblasts are often complex and dose-dependent, with some studies suggesting stimulatory effects at low concentrations and inhibitory or cytotoxic effects at higher concentrations.[1][2]

Quantitative Data on Bisphosphonate Effects on Osteoblast Differentiation

Direct quantitative data on the specific effects of this compound on key markers of osteoblast differentiation, such as alkaline phosphatase (ALP) activity, mineralization, and osteogenic gene expression, are limited in the current scientific literature. However, studies on other non-nitrogenous bisphosphonates, such as clodronate, provide some insights into the potential effects. It's important to note that nitrogen-containing bisphosphonates generally exhibit more pronounced effects on osteoblasts. The following tables summarize representative data from in vitro studies on various bisphosphonates to provide a comparative context.

Table 1: Effects of Bisphosphonates on Osteoblast Proliferation and Viability

| Bisphosphonate | Cell Type | Concentration | Effect on Proliferation/Viability |

| Zoledronic Acid | MC3T3-E1 | > 10 µM | Highly cytotoxic[3] |

| Alendronate | Primary rat osteoblasts | High concentrations | Decreased cell viability[4] |

| Zoledronate | Primary rat osteoblasts | High concentrations | Decreased cell viability[4] |

| Clodronate | hMSC-derived osteoblasts | Not specified | Did not significantly alter metabolic activity |

hMSC: human mesenchymal stem cell

Table 2: Effects of Bisphosphonates on Osteoblast Differentiation Markers

| Bisphosphonate | Cell Type | Differentiation Marker | Concentration | Effect |

| Zoledronic Acid | MC3T3-E1 | Mineralized nodule formation | 1 µM | Decreased mineralization[3] |

| Alendronate | hMSC-derived osteoblasts | Calcium deposition | Low doses | Increased calcium deposition |

| Alendronate | hMSC-derived osteoblasts | Calcium deposition | High doses | Dose-dependent decrease in calcium content |

| Alendronate | Co-culture (osteoclasts/osteoblasts) | ALP Activity | Not specified | Dose-dependent decrease in ALP expression |

| Clodronate | Osteoblast cultures | ALP Activity | 18 µg on film | Increased ALP activity at 12 weeks |

hMSC: human mesenchymal stem cell; ALP: Alkaline Phosphatase

Experimental Protocols

Detailed experimental protocols for investigating the in vitro effects of this compound on osteoblast differentiation would generally follow established methods for osteoblast culture and analysis.

Osteoblast Cell Culture

-

Cell Lines: Commonly used osteoblastic cell lines include human osteosarcoma cell lines (e.g., SaOS-2, MG-63), mouse pre-osteoblastic cells (MC3T3-E1), or primary osteoblasts isolated from calvaria or long bones of rats or mice. Human mesenchymal stem cells (hMSCs) differentiated into osteoblasts are also a relevant model.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Alpha Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin is typically used.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Osteogenic Differentiation Induction

To induce osteoblast differentiation, the growth medium is supplemented with an osteogenic cocktail, typically consisting of:

-

Dexamethasone (10⁻⁸ to 10⁻⁷ M): Promotes osteogenic lineage commitment.

-

Ascorbic Acid (50 µg/mL): Acts as a cofactor for collagen synthesis.

-

β-glycerophosphate (10 mM): Provides a source of phosphate for mineralization.

Cells are cultured in this osteogenic medium for various time points (e.g., 7, 14, and 21 days), with the medium being changed every 2-3 days. This compound at various concentrations would be added to the osteogenic medium to assess its effects.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.

-

Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer (e.g., 0.1% Triton X-100).

-

Enzymatic Reaction: The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution. ALP in the lysate will hydrolyze pNPP to p-nitrophenol, which is yellow.

-

Quantification: The absorbance of the yellow product is measured at 405 nm using a spectrophotometer. The ALP activity is typically normalized to the total protein content of the cell lysate, which can be determined using a BCA or Bradford protein assay.

Mineralization Assay (Alizarin Red S Staining)

Alizarin Red S staining is used to detect calcium deposition, a hallmark of late-stage osteoblast differentiation.

-

Fixation: After the differentiation period, the cell layer is washed with PBS and fixed with 4% paraformaldehyde or 70% ethanol.

-

Staining: The fixed cells are stained with a 2% Alizarin Red S solution (pH 4.1-4.3) for a specific duration.

-

Washing: Excess stain is removed by washing with deionized water.

-

Visualization and Quantification: The stained mineralized nodules can be visualized and imaged using a microscope. For quantification, the stain can be extracted using a solution like 10% cetylpyridinium chloride, and the absorbance of the extracted solution is measured at approximately 562 nm.

Gene Expression Analysis (qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of key osteogenic marker genes.

-

RNA Extraction: Total RNA is extracted from the cultured cells using a suitable kit (e.g., TRIzol reagent or column-based kits).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification with specific primers for target genes such as:

-

Runt-related transcription factor 2 (RUNX2): A master regulator of osteoblast differentiation.[5][6][7][8][9]

-

Alkaline Phosphatase (ALP): An early differentiation marker.[8]

-

Osteocalcin (OCN): A late differentiation marker and a component of the bone matrix.[10][11][12][13]

-

Collagen Type I Alpha 1 (COL1A1): The major protein component of the bone matrix.

-

-

Data Analysis: The expression levels of the target genes are normalized to a housekeeping gene (e.g., GAPDH, β-actin) and the relative fold change in expression is calculated using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

Given the limited data on this compound's direct effects on osteoblast signaling, a definitive pathway diagram cannot be constructed. However, a generalized overview of the osteoblast differentiation pathway and a proposed experimental workflow for investigating the effects of this compound are presented below.

Caption: Generalized osteoblast differentiation pathway with key markers.

Caption: Proposed workflow for studying this compound's effects.

Conclusion and Future Directions

The existing body of research provides a solid framework for understanding the effects of bisphosphonates on bone cells. However, there is a clear knowledge gap regarding the specific in vitro effects of this compound on osteoblast differentiation. While it is primarily recognized for its anti-resorptive properties through its action on osteoclasts, its direct interaction with osteoblasts is an area that warrants further investigation.

Future studies should focus on conducting dose-response and time-course experiments to quantify the effects of this compound on osteoblast proliferation, differentiation, and mineralization. A comprehensive analysis of gene and protein expression of key osteogenic markers will be crucial to elucidate the molecular mechanisms at play. Such research will not only enhance our fundamental understanding of this compound's action but also inform its clinical application and the development of future bone-targeted therapies.

References

- 1. A Systematic Review of the Effects of Bisphosphonates on Osteoblasts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The effects of bisphosphonates on osteoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Runx2 promotes both osteoblastogenesis and novel osteoclastogenic signals in ST2 mesenchymal progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucocorticoids Antagonize RUNX2 During Osteoblast Differentiation in Cultures of ST2 Pluripotent Mesenchymal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RUNX2 promotes the suppression of osteoblast function and enhancement of osteoclast activity by multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Loss of Runx2 in Committed Osteoblasts Impairs Postnatal Skeletogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. content-assets.jci.org [content-assets.jci.org]

- 11. In vitro ALP and osteocalcin gene expression analysis and in vivo biocompatibility of N-methylene phosphonic chitosan nanofibers for bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Osteocalcin secretion as an early marker of in vitro osteogenic differentiation of rat mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

The Pharmacokinetic Profile of Tiludronate in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of tiludronate, a non-nitrogenous bisphosphonate, in rodent models. The information presented is curated from peer-reviewed scientific literature to support preclinical research and drug development efforts.

Executive Summary

This compound's pharmacokinetic profile in rodents is characterized by poor oral absorption, rapid clearance from plasma, and a high affinity for and prolonged retention in bone tissue. Following administration, this compound is not significantly metabolized and is primarily eliminated unchanged through renal excretion. Its distribution is predominantly to calcified tissues, with minimal presence in soft tissues. Understanding these key pharmacokinetic parameters is crucial for the design and interpretation of preclinical studies investigating the efficacy and safety of this compound.

Pharmacokinetic Parameters

The disposition of this compound has been studied in various animal models, including mice and rats, following both intravenous and oral administration. The key pharmacokinetic parameters are summarized below.

Table 1: Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Rat | Mouse | Reference |

| Route of Administration | Oral & Intravenous | Oral & Intravenous | [1][2][3] |

| Oral Bioavailability | Poor | Poor | [1][2][3] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour (oral) | 0.5 - 1 hour (oral) | [1][2][3] |

| Plasma Protein Binding | Moderate (mainly to albumin) | Moderate (mainly to albumin) | [1][2][3] |

| Metabolism | Not metabolized | Not metabolized | [1][2][3] |

| Primary Route of Elimination | Renal (unchanged drug) | Renal (unchanged drug) | [1][2][3] |

| Tissue Distribution | Primarily to calcified tissues (bone) | Primarily to calcified tissues (bone) | [1][2][3] |

Note: Specific quantitative values for Cmax and AUC were not available in the reviewed literature abstracts. The data presented is a qualitative summary based on the findings of Davi et al. (1999).

Experimental Protocols

The following sections detail the methodologies commonly employed in pharmacokinetic studies of this compound in rodent models.

Animal Models and Husbandry

-

Species: Sprague-Dawley or Wistar rats, and various strains of mice (e.g., CD-1) are typically used.

-

Health Status: Animals are specific-pathogen-free and allowed to acclimatize to laboratory conditions before the study.

-

Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles.

-

Diet: Standard laboratory chow and water are provided ad libitum, except when fasting is required for oral administration studies.

Drug Administration

Intravenous (IV) Administration: this compound, dissolved in a suitable vehicle (e.g., sterile saline), is administered as a bolus injection or infusion into a tail vein.[4]

Oral Administration (Gavage): A solution of this compound is administered directly into the stomach using a gavage needle. To minimize distress and ensure accurate dosing, trained personnel should perform this procedure. Animals are typically fasted overnight prior to oral administration to reduce the impact of food on drug absorption.[1][2][3]

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration via methods such as tail vein, saphenous vein, or cardiac puncture (terminal procedure). Plasma is separated by centrifugation and stored frozen until analysis.

-

Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces to determine the routes and extent of excretion.

-

Tissue Collection: At the end of the study, various tissues, particularly bone (femur, tibia) and soft tissues (liver, kidney, spleen), are collected to assess drug distribution.

Bioanalytical Method

The concentration of this compound in biological matrices is typically determined by High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection.

-

Sample Preparation: Plasma and urine samples often require a protein precipitation or solid-phase extraction (SPE) step to remove interfering substances. Bone samples require pulverization and extraction procedures.

-

Chromatographic Conditions: A reverse-phase HPLC system with a suitable column is used to separate this compound from endogenous components. The mobile phase composition and flow rate are optimized to achieve adequate separation and peak shape.

-

Detection: UV detection is a common method. For higher sensitivity and selectivity, LC-MS/MS is employed.

-

Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for assessing the pharmacokinetics of this compound in rodent models following intravenous and oral administration.

Caption: Intravenous administration experimental workflow.

Caption: Oral administration experimental workflow.

This compound's Mechanism of Action at the Cellular Level

While not a classical signaling pathway, the following diagram illustrates the key steps in this compound's mechanism of action on osteoclasts, which is intrinsically linked to its distribution and retention in bone.

Caption: Cellular mechanism of this compound action.

Discussion

The pharmacokinetic properties of this compound in rodent models are consistent with those of other bisphosphonates. The low oral bioavailability is a significant characteristic, necessitating much higher doses for oral administration compared to intravenous routes to achieve therapeutic concentrations in target tissues.[1][2][3] The rapid clearance from plasma and sequestration into bone highlight the importance of understanding the drug's distribution profile when designing efficacy studies.[1][2][3] The lack of metabolism indicates a low potential for drug-drug interactions involving metabolic enzymes.[1][2][3]

The prolonged retention of this compound in bone contributes to its long duration of action.[1][2][3] This high affinity for bone is also a key factor in its therapeutic efficacy for bone disorders. The primary mechanism of action involves the inhibition of the osteoclast vacuolar H+-ATPase, which is crucial for the acidification of the resorption lacuna and, consequently, for bone resorption.[5]

Conclusion

This technical guide provides a consolidated resource on the pharmacokinetics and bioavailability of this compound in rodent models. The data and protocols summarized herein are intended to assist researchers in designing and conducting preclinical studies. A thorough understanding of this compound's absorption, distribution, metabolism, and excretion in relevant animal models is fundamental for the successful development of this compound for therapeutic applications.

References

- 1. Human pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Journal articles: 'SkelGIS' – Grafiati [grafiati.com]

- 3. Disposition of this compound (Skelid) in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tildren.us [tildren.us]

- 5. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

Tiludronate's Impact on Bone Mineral Density in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical evidence for tiludronate's effects on bone mineral density (BMD). By summarizing quantitative data, detailing experimental methodologies, and visualizing key cellular mechanisms, this document serves as a comprehensive resource for professionals in bone biology and pharmacology.

Executive Summary

This compound, a non-nitrogenous bisphosphonate, has been investigated in various preclinical models for its potential to mitigate bone loss and enhance bone density. These studies, conducted in animal models of osteoporosis and localized bone resorption, consistently demonstrate this compound's ability to inhibit osteoclast activity, leading to a preservation or increase in bone mineral density. This guide provides a detailed overview of the key findings from these preclinical investigations, with a focus on quantitative outcomes and experimental designs.

Mechanism of Action

This compound primarily targets osteoclasts, the cells responsible for bone resorption. As a non-nitrogenous bisphosphonate, its mechanism of action is distinct from nitrogen-containing bisphosphonates.[1] Once internalized by osteoclasts during bone resorption, this compound is metabolized into non-hydrolyzable analogs of adenosine triphosphate (ATP).[1][2] These cytotoxic ATP analogs accumulate within the osteoclast, interfering with essential cellular processes and ultimately inducing apoptosis (programmed cell death).[2][3]

Furthermore, this compound has been shown to inhibit protein-tyrosine phosphatases within osteoclasts.[4][5] This inhibition leads to an increase in tyrosine phosphorylation of cellular proteins, which disrupts the formation and integrity of the actin ring—a critical structure for osteoclast attachment to the bone surface and subsequent resorption.[4][5] this compound is also a potent inhibitor of the osteoclast vacuolar H+-ATPase (V-ATPase), a proton pump essential for acidifying the resorption lacuna to dissolve bone mineral.[4][6][7]

Signaling Pathway of this compound in Osteoclasts

Preclinical Efficacy in Animal Models

This compound has been evaluated in several animal models, including rats, horses, and dogs, to assess its impact on bone mineral density in various pathological conditions.

Ovariectomized Rat Model of Postmenopausal Osteoporosis

The ovariectomized (OVX) rat is a widely used model for studying postmenopausal osteoporosis.

| Study Cohort | Treatment Group | Dose & Administration | Duration | Key Findings |

| Ovariectomized Sprague-Dawley Rats | This compound | 35 mg/kg, orally, 2x/week | 1 year | No significant alteration of bone mineral components was observed.[8] |

| Ovariectomized Sprague-Dawley Rats | This compound | 160 mg/kg, orally, 2x/week | 1 year | A slight increase in the width of bone apatite crystals was noted.[9] |

Specific mean BMD values and percentage changes were not detailed in the provided search results.

A detailed protocol for ovariectomy in rats typically involves a dorsal approach under aseptic conditions.[10][11] Following anesthesia, a single dorsal skin incision is made, and the ovaries are exteriorized and removed.[10] Post-operative care is crucial for recovery before the commencement of treatment.[11] The success of ovariectomy can be confirmed by monitoring estrous cycles and hormone levels.[12]

Equine Model of Immobilization Osteopenia

Immobilization of a limb in horses leads to localized bone loss, providing a model to study disuse osteopenia.

| Study Cohort | Treatment Group | Dose & Administration | Duration | Key Findings |

| Adult Horses with an Immobilized Forelimb | Placebo | Saline IV Infusion, 2x, 28 days apart | 8 weeks immobilization | Significant loss of Metacarpus III BMD in the immobilized limb.[13][14] |

| Adult Horses with an Immobilized Forelimb | This compound | 1 mg/kg, IV Infusion, 2x, 28 days apart | 8 weeks immobilization | Significantly less loss of Metacarpus III BMD in the immobilized limb compared to placebo.[13][14] |

Specific mean BMD values and percentage changes were not detailed in the provided search results.

In this model, one forelimb is immobilized in a cast to induce disuse osteopenia.[13][14] Bone mineral density of the third metacarpal bone is typically measured using dual-energy X-ray absorptiometry (DEXA).[13][15][16] Blood samples are collected to assess biomarkers of bone turnover.[13]

Canine Model of Osteoarthritis

Surgical induction of osteoarthritis in dogs allows for the study of subchondral bone changes and the effects of therapeutic interventions.

| Study Cohort | Treatment Group | Dose & Administration | Duration | Key Findings |

| Dogs with Surgically Induced Osteoarthritis | Placebo | Mannitol injection, SC, every 2 weeks | 8 weeks | Standard osteoarthritic changes in subchondral bone.[17][18] |

| Dogs with Surgically Induced Osteoarthritis | This compound | 2 mg/kg, SC, every 2 weeks | 8 weeks | Significantly greater subchondral bone surface and smaller trabecular separation compared to placebo.[17][19][20] |

SC: Subcutaneous

This model involves the surgical transection of the anterior cruciate ligament to induce joint instability and subsequent osteoarthritis.[18][20] The effects on the subchondral bone are then assessed through histomorphometry on tissue samples collected at the end of the study.[17][19]

Discussion and Future Directions

The preclinical data robustly support the bone-protective effects of this compound across different animal models and etiologies of bone loss. The primary mechanism of inducing osteoclast apoptosis and dysfunction translates into a measurable preservation of bone mineral density.

Future preclinical research could focus on head-to-head comparisons with newer generation bisphosphonates to better delineate the relative efficacy and safety profiles. Additionally, long-term studies are warranted to investigate the effects of prolonged this compound treatment on bone quality and fracture risk. The development of novel delivery systems to target this compound more specifically to sites of high bone turnover could also enhance its therapeutic index.

Conclusion

References

- 1. ClinPGx [clinpgx.org]

- 2. benchchem.com [benchchem.com]

- 3. Effect of Bisphosphonate on Osteoclast of Bone [scirp.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound inhibits protein tyrosine phosphatase activity in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The bisphosphonate this compound is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the trabecular rat bone mineral: effect of ovariectomy and bisphosphonate treatment [pubmed.ncbi.nlm.nih.gov]

- 9. Ultrastructural properties of bone mineral of control and this compound-treated osteoporotic rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dorsal Approach Ovariectomy in Rat | Animals in Science [queensu.ca]

- 11. queensu.ca [queensu.ca]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological effects of this compound in horses after long-term immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tildren.us [tildren.us]

- 16. tildren.us [tildren.us]

- 17. This compound treatment improves structural changes and symptoms of osteoarthritis in the canine anterior cruciate ligament model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. This compound treatment improves structural changes and symptoms of osteoarthritis in the canine anterior cruciate ligament model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Tiludronate: Cellular Uptake and Intracellular Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tiludronate, a non-nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. Its therapeutic efficacy in conditions such as Paget's disease of bone and osteoarthritis stems from its ability to be selectively delivered to bone tissue and subsequently internalized by osteoclasts, where it disrupts key cellular processes. This technical guide provides a comprehensive overview of the cellular uptake pathways of this compound and elucidates its primary intracellular targets and mechanisms of action. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Cellular Uptake of this compound

The selective action of this compound on osteoclasts is largely a consequence of its targeted delivery and subsequent cellular uptake. The process begins with the high affinity of bisphosphonates for hydroxyapatite, the mineral component of bone.[1]

Mechanism of Uptake by Osteoclasts

Once bound to the bone matrix, this compound is released in the acidic microenvironment of the resorption lacuna created by active osteoclasts.[2] The primary mechanism for this compound internalization by osteoclasts is fluid-phase endocytosis .[2] As the osteoclast resorbs the bone matrix, it ingests the local bone components, including the liberated this compound. Inside the cell, the endocytic vesicles become acidified, leading to the release of this compound into the cytosol where it can interact with its intracellular targets.[2]

Intestinal Absorption